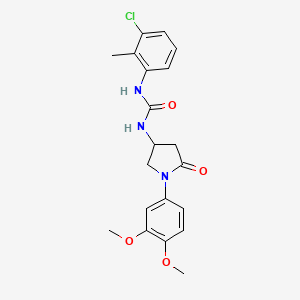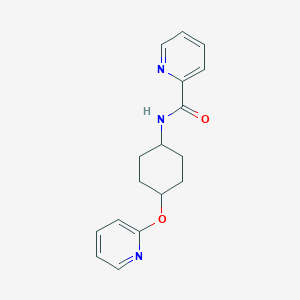
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide, also known as JNJ-54452840, is a small molecule drug that has been developed for the treatment of various diseases. It is a potent and selective antagonist of the orexin-1 receptor, which plays an important role in regulating wakefulness and sleep.
作用機序
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide is a selective antagonist of the orexin-1 receptor, which is a G-protein coupled receptor that plays a key role in regulating wakefulness and sleep. By blocking the activation of the orexin-1 receptor, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide reduces the activity of the orexin system, leading to increased sleep and decreased wakefulness. The mechanism of action of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has been extensively studied using in vitro and in vivo models.
Biochemical and Physiological Effects:
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase sleep time and reduce wakefulness in animal models. It has also been shown to reduce food intake and body weight in obese animals. In addition, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the blockade of the orexin-1 receptor.
実験室実験の利点と制限
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has several advantages as a research tool. It is a potent and selective antagonist of the orexin-1 receptor, which allows for the specific targeting of this receptor. It has also been shown to be effective in a variety of animal models, making it a useful tool for studying the orexin system in vivo. However, there are also some limitations to the use of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide in lab experiments. It has a relatively short half-life in vivo, which can make it difficult to maintain a steady state concentration. In addition, it has poor solubility in aqueous solutions, which can limit its use in some experimental settings.
将来の方向性
There are several future directions for the study of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide. One area of research is the development of more potent and selective orexin-1 receptor antagonists. Another area of research is the identification of new therapeutic applications for N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide, particularly in the treatment of psychiatric disorders. Finally, further studies are needed to fully understand the mechanism of action of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide and the role of the orexin system in various physiological and pathological processes.
合成法
The synthesis of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-bromopyridine with cyclohexanone in the presence of a base to give 4-(pyridin-2-yloxy)cyclohexanone. This intermediate is then reacted with picolinic acid in the presence of a coupling agent to give the final product, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide. The synthesis method has been optimized to provide high yields and purity of the final product.
科学的研究の応用
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of sleep disorders, particularly narcolepsy and insomnia. It has also been studied for its potential in the treatment of obesity, addiction, and anxiety disorders. In addition, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide has been used as a research tool to study the role of the orexin-1 receptor in various physiological and pathological processes.
特性
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(15-5-1-3-11-18-15)20-13-7-9-14(10-8-13)22-16-6-2-4-12-19-16/h1-6,11-14H,7-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBMSMDNVZAOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=N2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

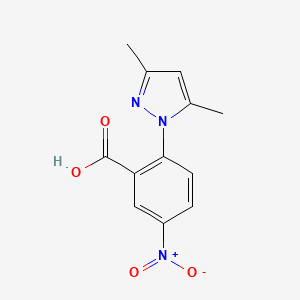

![2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2911273.png)
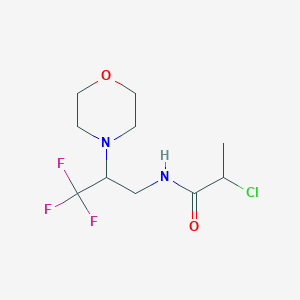
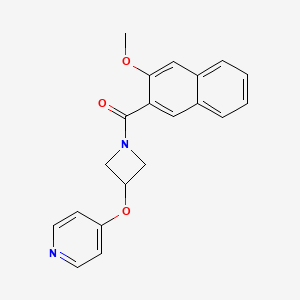
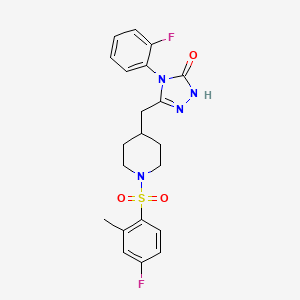

![1-(3-{[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B2911280.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2911281.png)
![3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2911283.png)
![3-Methyl-7-[(2-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2911284.png)

![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2911286.png)
